molecular formula C9H11NO6 B1412308 Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester CAS No. 1428131-72-9

Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester

Cat. No. B1412308
CAS RN: 1428131-72-9
M. Wt: 229.19 g/mol
InChI Key: XXARCHBTNULQNM-UHFFFAOYSA-N
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Description

Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester, also known by its CAS number 628318-69-4, is a chemical compound with the molecular formula C7H7NO6 . It has a molecular weight of 201.13 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H7NO6 . It consists of a propanedioic acid moiety linked to a 2,5-dioxo-1-pyrrolidinyl group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 389.7±44.0 °C and a predicted density of 1.61±0.1 g/cm3 . Its pKa is predicted to be 1.41±0.32 .

Scientific Research Applications

Chemical Reactions and Synthesis

Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester is involved in various chemical reactions and synthetic processes. For example, it participates in nucleophilic reactions with electron-deficient pyridone derivatives, leading to the formation of new compounds like 1-substituted 3,5-bis(ethoxycarbonyl)-4-pyridones (Matsumura, Ariga, & Tohda, 1979). Similarly, it reacts with tetrazol-5-amine to yield ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, demonstrating its utility in creating pyrimidine derivatives (Goryaeva et al., 2015).

Polymer Research

In the field of polymer research, propanedioic acid esters are significant. They are used in synthesizing polyesters and other polymers, as observed in the study of hydrophilic aliphatic polyesters (Trollsås et al., 2000). Moreover, investigations into the growth of polymer for 3-substituted polythiophenes via pyrolysis mass spectrometry revealed insights into the structural and thermal characteristics of these polymers (Aslan, Toppare, & Hacaloglu, 2005).

Medical and Biological Applications

Propanedioic acid derivatives have been explored for their medical and biological applications. For instance, the synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters were studied for their potential in treating cardiovascular diseases (Mosti et al., 1992).

Material Science

In material science, the synthesis of complex esters, such as automotive gear lubricants, has been studied. These esters show compatibility with extreme pressure additives and biodegradability (Nagendramma & Kaul, 2008). Additionally, research into the selective production of 1,3-butadiene using glucose fermentation liquor highlighted the utility of propanedioic acid derivatives in producing valuable industrial chemicals (Baek et al., 2014).

properties

IUPAC Name

3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6/c1-2-15-8(13)5-9(14)16-10-6(11)3-4-7(10)12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXARCHBTNULQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonic acid 2,5-dioxo-pyrrolidin-1-yl ester ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester

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